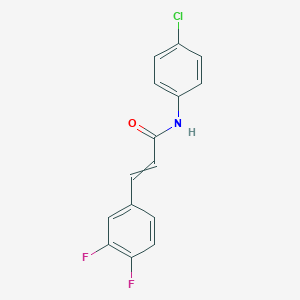
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group and a difluorophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 4-chloroaniline with 3,4-difluorocinnamic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl and difluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-3-phenylprop-2-enamide: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
N-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide: Substitution of chlorine with fluorine can lead to different chemical and biological properties.
Uniqueness
N-(4-Chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
821004-83-5 |
|---|---|
Molecular Formula |
C15H10ClF2NO |
Molecular Weight |
293.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20) |
InChI Key |
KTCCZVGIKPYUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


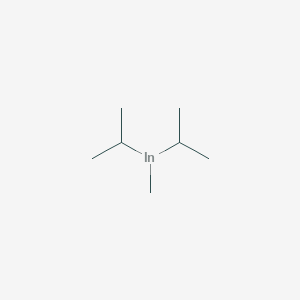
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)


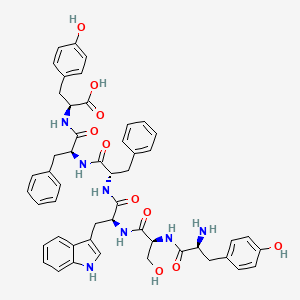
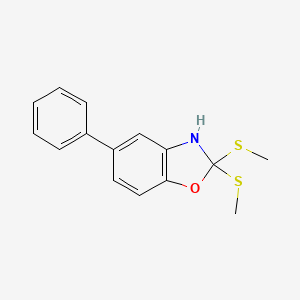

![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
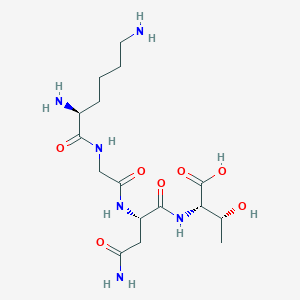
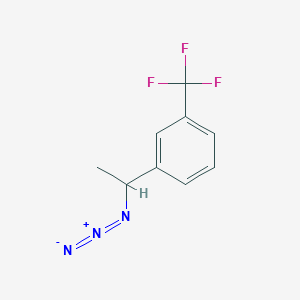
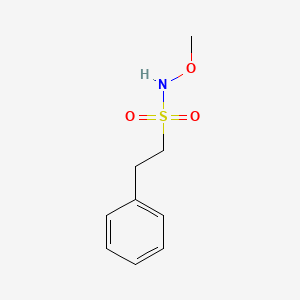
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
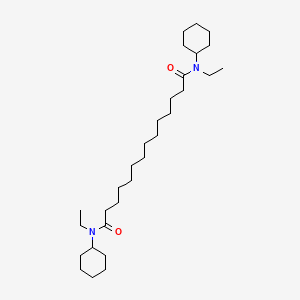
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
